2-Bornanone, 3-hydroxy-, exo-
CAS No.: 28357-11-1
Cat. No.: VC17147263
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28357-11-1 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1 |
| Standard InChI Key | AXMKZEOEXSKFJI-XSSZXYGBSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2O)C)C |
Introduction
Structural Characteristics and Stereochemistry
2-Bornanone, 3-hydroxy-, exo- belongs to the bornane family, a subclass of bicyclic monoterpenes. Its IUPAC name, (1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, reflects its stereochemical complexity . The molecule features a bicyclo[2.2.1]heptane core, with methyl groups at positions 1, 7, and 7, and functional groups at positions 2 (ketone) and 3 (hydroxyl). The exo designation indicates that the hydroxyl group is oriented away from the bridgehead, a configuration confirmed by its isomeric SMILES notation: C[C@@]12CCC@@HC@HO.
The compound’s rigidity arises from the fused bicyclic structure, which restricts conformational flexibility and influences its chemical behavior. Computational modeling (PubChem 3D Conformer) shows a puckered ring system with bond angles consistent with strained bicyclic systems . The hydroxyl group’s spatial orientation facilitates intramolecular hydrogen bonding with the ketone oxygen, stabilizing the molecule in solution.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| XLogP3-AA | 1.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Optimization Strategies
The synthesis of 2-bornanone, 3-hydroxy-, exo- primarily involves the oxidation of camphor, a naturally abundant monoterpene. Vulcanchem reports that controlled oxidation using catalysts such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions yields the target compound. Stereoselectivity is achieved by modulating reaction parameters:
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Temperature: Lower temperatures (0–5°C) favor exo-hydroxy product formation due to reduced thermal randomization of intermediates.
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Solvent System: Polar aprotic solvents (e.g., acetone) enhance reaction kinetics by stabilizing oxonium ion intermediates.
Alternative routes include the enzymatic hydroxylation of bornanone derivatives using cytochrome P450 monooxygenases, though yields remain suboptimal compared to chemical methods. Recent advances in asymmetric catalysis, such as Sharpless epoxidation-modified protocols, show promise for improving enantiomeric excess (ee > 90%).
Physicochemical Properties and Reactivity
The compound’s moderate lipophilicity (XLogP3-AA: 1.5) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse reaction conditions . Its melting point and boiling point remain uncharacterized experimentally, but computational models predict a melting range of 120–125°C based on analogous bornane derivatives .
The hydroxyl and ketone groups drive its reactivity:
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Hydroxyl Group: Participates in esterification (e.g., acetylation with acetic anhydride) and nucleophilic substitutions.
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Ketone Group: Undergoes reduction to form secondary alcohols or reacts with Grignard reagents to yield tertiary alcohols.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetic anhydride | 3-Acetoxy-2-bornanone |
| Ketone Reduction | NaBH₄, MeOH | 3-Hydroxy-2-bornanol |
| Nucleophilic Addition | CH₃MgBr | 3-Hydroxy-2-(2-propyl)bornane |
Applications in Organic Synthesis and Industry
This compound serves as a chiral building block in asymmetric synthesis. Notable applications include:
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Pharmaceutical Intermediates: Synthesis of camphor-based analgesics and antiviral agents.
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Fragrance Industry: Intermediate for musk-like odorants due to its rigid, volatile structure.
Scale-up challenges involve optimizing stereochemical purity during hydroxylation. Continuous-flow reactors with immobilized catalysts are under investigation to address this.
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